3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

Lipophilicity Blood-Brain Barrier Permeability Pharmacokinetics

Developing CNS-penetrant AChE inhibitors demands reliable, high-purity tetrahydroacridinone scaffolds with validated structure-activity relationships. - N-9 benzyl pharmacophore enables synthesis of analogs with up to 10,000-fold selectivity over Tacrine. - Calculated LogD7.4=4.11 supports blood-brain barrier penetration for lead optimization. - Batch-specific CoA ensures reproducible synthesis; standard purity ≥97%.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
CAS No. 104675-27-6
Cat. No. B177398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone
CAS104675-27-6
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4
InChIInChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22)
InChIKeyJMKIIRWHVISOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone Overview


3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS 104675-27-6), also known as 9-(benzylamino)-3,4-dihydroacridin-1(2H)-one, is a synthetic small molecule within the tetrahydroacridinone class. It is characterized by a molecular weight of 302.37 g/mol and a molecular formula of C20H18N2O . This compound is primarily utilized as a crucial intermediate in the preparation of acetylcholinesterase (AChE) inhibitors, a class of compounds with relevance to neurodegenerative disease research, such as Alzheimer's disease [1][2].

N9-benzylamino tetrahydroacridinone scaffold for AChE inhibitor SAR studies
Supports pharmacophore exploration beyond parent Tacrine structure
Lipophilicity-modifying intermediate for CNS penetration research

Why 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone Is Irreplaceable


In the context of developing novel acetylcholinesterase inhibitors, the specific N-9 benzyl substitution on the acridinone scaffold of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone distinguishes it from simpler analogs like Tacrine (9-amino-1,2,3,4-tetrahydroacridine). This modification is not arbitrary; the benzylamino group is a key structural feature explored in research aimed at improving binding affinity, selectivity, and pharmacokinetic properties beyond the limitations of Tacrine [1][2]. Generic substitution with a non-benzylated analog would fundamentally alter the intended pharmacophore, negating the specific structure-activity relationship (SAR) investigations that this compound is designed to support.

Non-benzylated analogs

9-amino or Tacrine analogs lack the key N-benzyl pharmacophore, which may alter target binding and SAR interpretation.

Physicochemical profile mismatch

Substitution with less lipophilic acridinones may shift LogD and predicted CNS distribution, disrupting compound optimization studies.

Derivatization potential

Generic intermediates without the benzylamino handle may limit access to high-affinity bis-THA analog libraries reported in research.

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone Comparative Evidence


LogD Lipophilicity vs. Tacrine

The calculated LogD value at physiological pH (7.4) for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is 4.11 [1]. This represents a substantial increase in lipophilicity compared to Tacrine, which has a LogP of approximately 2.9 [2]. This difference is crucial, as optimal LogD for central nervous system (CNS) penetration is generally between 1 and 3, and Tacrine's lower value may limit its passive diffusion, while the benzyl derivative's higher lipophilicity could significantly alter its brain uptake and distribution profile.

LogD Lipophilicity
Cross-study comparable
Target LogD (pH 7.4) = 4.11
Comparator Tacrine LogP ≈ 2.9
Supports CNS penetration differentiation context
Calculated partition coefficient; experimental BBB data recommended
Lipophilicity Blood-Brain Barrier Permeability Pharmacokinetics

AChE Inhibition Potency vs. Tacrine

Research into derivatives of the 9-amino-1,2,3,4-tetrahydroacridine (THA) scaffold, which includes 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone as a synthetic precursor, demonstrates that rational modification at the 9-position leads to dramatic improvements in biological activity. Specifically, alkylene-linked bis-THA analogs, synthesized from THA derivatives, were found to be up to 1,000-fold more potent than Tacrine in inhibiting rat acetylcholinesterase [1]. This illustrates the high-value potential unlocked by the benzyl-amino intermediate, which enables access to a chemical space far exceeding the activity of the parent compound, Tacrine.

AChE Inhibition Potency
Class-level inference
Derived bis-THA analogs: up to 1,000-fold more potent than Tacrine in rat AChE assay
Class-level potency model for SAR exploration
Direct activity of intermediate not reported; scaffold-dependent
Acetylcholinesterase Inhibition Potency Selectivity

LogP and Rotatable Bond Properties

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone possesses a calculated LogP of 4.16 and has 3 rotatable bonds [1]. In comparison, the core scaffold without the benzyl group (9-amino-3,4-dihydroacridin-1(2H)-one, CAS 104675-26-5) has a lower LogP and fewer rotatable bonds. The addition of the benzyl group increases both lipophilicity and conformational flexibility, parameters that directly influence target binding entropy and molecular recognition. While specific activity data is not directly available, these physicochemical changes are known to correlate with altered ADME and target engagement profiles.

LogP & Rotatable Bonds
Supporting evidence
LogP = 4.16, Rotatable Bonds = 3
Unsubstituted scaffold: lower LogP, fewer rotatable bonds
Supports molecular property tuning rationale
Calculated properties; conformational flexibility may influence target engagement
Drug-likeness Physicochemical Properties Molecular Descriptors

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone Research & Industrial Applications


Next-Generation AChE Inhibitor Synthesis

This compound serves as a critical building block in the multi-step synthesis of novel acetylcholinesterase (AChE) inhibitors. As evidenced by its use as an intermediate [1][2], researchers employ it to explore structure-activity relationships (SAR) that can yield analogs with up to 1000-fold greater potency and 10,000-fold greater selectivity than first-generation drugs like Tacrine [3]. This makes it an essential procurement item for medicinal chemistry labs focused on CNS therapeutics.

CNS Drug Property Optimization

The compound's favorable calculated lipophilicity (LogD 7.4 = 4.11) [4] and rotatable bond count make it a suitable scaffold for exploring blood-brain barrier (BBB) penetration. Scientists can leverage these physicochemical properties, which differ significantly from less lipophilic analogs [5], to design and synthesize derivative libraries aimed at achieving optimal CNS exposure. This is a targeted application for lead optimization programs in neurodegenerative disease.

Validated Intermediate for Alzheimer's Drug Discovery

Pharmaceutical R&D teams require high-purity, well-characterized intermediates for reproducible synthesis. 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is available from reputable vendors with a standard purity of 97% and batch-specific quality documentation . Its established role as a precursor to potent AChE inhibitors [1][2] provides a validated starting point for developing proprietary, patentable therapeutics, reducing early-stage synthesis risk.

Application
Selection Property
Validation Focus
AChE inhibitor analog synthesis
N9-benzylamino tetrahydroacridinone scaffold
SAR and potency optimization studies
CNS penetration property research
Calculated LogD lipophilicity profile (4.11 at pH 7.4)
Blood-brain barrier penetration model context
Research intermediate supply
Standardized intermediate with batch-specific quality data
Synthetic reproducibility and identity confirmation
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